4-(2-chlorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(2-chlorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 4-(2-chlorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step reactions. Industrial production methods may involve the use of microwave-assisted synthesis, which has been shown to increase yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-chlorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Compared to other benzimidazole derivatives, 4-(2-chlorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide stands out due to its unique structure and enhanced biological activity. Similar compounds include:
2-(2-chlorophenyl)benzimidazole: Known for its antimicrobial properties.
2-(4-chlorophenyl)benzimidazole: Also exhibits significant biological activity but differs in its substitution pattern.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds have shown selective inhibition of COX-2 and are being studied for their anti-inflammatory properties.
Properties
Molecular Formula |
C25H21ClN4O |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H21ClN4O/c1-15-9-3-6-12-19(15)28-24(31)22-16(2)27-25-29-20-13-7-8-14-21(20)30(25)23(22)17-10-4-5-11-18(17)26/h3-14,23H,1-2H3,(H,27,29)(H,28,31) |
InChI Key |
VGTWAKNGFSAGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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